molecular formula C9H9ClO2 B1353337 Methyl 4-chloro-3-methylbenzoate CAS No. 91367-05-4

Methyl 4-chloro-3-methylbenzoate

Cat. No.: B1353337
CAS No.: 91367-05-4
M. Wt: 184.62 g/mol
InChI Key: QOTGNXMPQNGYDM-UHFFFAOYSA-N
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Description

Significance within Contemporary Organic Synthesis and Chemical Sciences

In the landscape of modern organic chemistry, the utility of a compound is often measured by its reactivity and its potential as a building block for more elaborate chemical structures. Methyl 4-chloro-3-methylbenzoate serves as a valuable intermediate in the synthesis of a variety of organic molecules. Its structure allows for a range of chemical transformations, making it a key component in the creation of pharmaceuticals, agrochemicals, and specialty materials. chemimpex.comnumberanalytics.com The presence of the chloro and methyl groups on the aromatic ring influences the reactivity of the molecule, enabling selective chemical modifications.

Historical Development and Academic Interest in Halogenated Aromatic Esters

The study of halogenated aromatic compounds has a rich history, driven by their diverse applications and unique chemical properties. iloencyclopaedia.org Halogenated aromatic esters, a specific class within this broader family, have been subjects of academic and industrial research for decades. numberanalytics.comwikipedia.org The introduction of halogen atoms to an aromatic ester can significantly alter its physical, chemical, and biological properties. This has led to their use in a wide array of applications, from pesticides and herbicides to pharmaceuticals and flame retardants. numberanalytics.comiloencyclopaedia.org The specific substitution pattern of this compound places it within a group of compounds whose development has been spurred by the ongoing quest for new molecules with tailored functionalities.

Current Research Frontiers and Unexplored Avenues for this compound

Current research involving halogenated aromatic esters like this compound is focused on several key areas. One prominent area is the development of novel synthetic methodologies that are more efficient and environmentally benign. This includes the exploration of new catalytic systems for the synthesis and functionalization of these compounds. For instance, palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been utilized to form new carbon-carbon bonds, demonstrating the compound's versatility. sigmaaldrich.comchemicalbook.com

Furthermore, there is growing interest in the potential biological activities of derivatives of this compound. While the compound itself is primarily an intermediate, its structural motifs are found in various biologically active molecules. For example, some benzoate (B1203000) derivatives are known to have bacteriostatic and fungistatic properties. mdpi.com Future research may focus on synthesizing and screening new derivatives for potential applications in medicine and agriculture. Unexplored avenues include the investigation of its role in materials science, potentially as a monomer for specialty polymers with enhanced thermal or chemical resistance. chemimpex.com

Overview of Advanced Methodologies Employed in Chemical Compound Research

The characterization and analysis of chemical compounds like this compound rely on a suite of advanced analytical techniques. These methods provide detailed information about the compound's structure, purity, and properties.

Spectroscopic Techniques are fundamental to the identification and structural elucidation of organic molecules. waterandwastewater.comcfpie.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei. ontosight.aiaxispharm.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ontosight.aiaxispharm.com

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure of a compound by measuring the mass-to-charge ratio of its ions. waterandwastewater.comontosight.aiaxispharm.com

Chromatographic Techniques are essential for separating and purifying compounds from complex mixtures. axispharm.comtau.ac.il

Gas Chromatography (GC) is particularly useful for volatile compounds and is often coupled with mass spectrometry (GC-MS) for powerful analytical capabilities. sigmaaldrich.comcfpie.comaxispharm.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating a wide range of compounds and is widely used in pharmaceutical and chemical analysis. cfpie.comaxispharm.com

These instrumental methods, often used in combination, provide a comprehensive picture of a chemical compound, ensuring its identity and purity for further research and application. ontosight.aitau.ac.il

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
CAS Number 91367-05-4
Appearance Colorless to light orange to yellow clear liquid
Boiling Point 247.0±20.0 °C (Predicted)
Density 1.21 g/cm³
Refractive Index 1.537
Purity >98.0% (GC)

Data sourced from cymitquimica.comnih.govchemicalbook.comtcichemicals.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTGNXMPQNGYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426764
Record name Methyl 4-chloro-3-methylbenzoate
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91367-05-4
Record name Benzoic acid, 4-chloro-3-methyl-, methyl ester
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Record name Methyl 4-chloro-3-methylbenzoate
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Record name Benzoic acid, 4-chloro-3-methyl-, methyl ester
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Synthetic Methodologies and Reaction Pathways Leading to Methyl 4 Chloro 3 Methylbenzoate

Esterification Strategies for Benzoic Acid Derivatives

The formation of the methyl ester group from the corresponding carboxylic acid, 4-chloro-3-methylbenzoic acid, is a critical step in the synthesis of the target molecule. lookchem.comchemicalbook.com Several classical and modern esterification methods are applicable.

Fischer Esterification and its Variants

Fischer-Speier esterification is a cornerstone method for producing esters, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. ucla.edumasterorganicchemistry.com In the context of Methyl 4-chloro-3-methylbenzoate, the synthesis would involve reacting 4-chloro-3-methylbenzoic acid with methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). ucla.eduuomustansiriyah.edu.iq The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used. masterorganicchemistry.comucla.edu

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comuomustansiriyah.edu.iq The nucleophilic oxygen of the alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.comuomustansiriyah.edu.iq

Modern variations of this reaction utilize microwave assistance to significantly accelerate the process. academicpublishers.orgusm.my Studies on substituted benzoic acids have demonstrated that microwave-assisted synthesis under sealed-vessel conditions can lead to higher yields in drastically reduced reaction times compared to conventional heating methods. academicpublishers.orgusm.myresearchgate.net For instance, the esterification of 4-fluoro-3-nitrobenzoic acid with ethanol, catalyzed by H₂SO₄, was optimized under microwave irradiation, highlighting the efficiency of this technique for substituted benzoates. usm.myusm.my

Table 1: Research Findings on Fischer Esterification of Substituted Benzoic Acids
SubstrateAlcoholCatalystConditionsYieldReference
4-Fluoro-3-nitrobenzoic acidEthanolH₂SO₄Microwave, 130°C, 15 minGood Yield usm.myresearchgate.net
Benzoic AcidMethanolH₂SO₄Reflux, 1 hourNot specified uomustansiriyah.edu.iq
Benzoic AcidEthanolH₂SO₄Reflux78% usm.my
p-Methylbenzoic acidMethanolNot specifiedEsterification>99% (intermediate) google.com

Transesterification Processes

Transesterification is a process that converts one ester into another by reaction with an alcohol, an acid, or another ester. ucla.edu While not a primary route from the carboxylic acid, it is a viable method if a different ester of 4-chloro-3-methylbenzoic acid were available. The most common form involves reacting an ester with an alcohol in the presence of an acid or base catalyst. ucla.edu For example, an ethyl ester could be converted to the desired methyl ester by heating it with an excess of methanol and an acid catalyst.

Research on the transesterification of crude methyl benzoate (B1203000) to produce other esters, such as benzyl (B1604629) benzoate and butyl benzoate, has shown high conversion rates using catalysts like titanate. acs.orgacs.org These studies demonstrate the feasibility of exchanging the alcohol moiety of a benzoate ester, a principle that could be applied to synthesize this compound from another ester precursor. acs.org The reaction is an equilibrium that can be driven to completion by using a large excess of the reactant alcohol. ucla.edu

Synthesis via Acyl Halides and Alcoholysis

A highly effective, albeit multi-step, method for ester synthesis involves the conversion of the carboxylic acid into a more reactive derivative, such as an acyl halide. 4-chloro-3-methylbenzoic acid can be converted to 4-chloro-3-methylbenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting acyl chloride is highly electrophilic and reacts readily with an alcohol, in this case, methanol, in a process known as alcoholysis. This reaction is typically rapid and irreversible, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. This general methodology is a standard procedure in organic synthesis for preparing esters when the parent carboxylic acid is unreactive or when mild conditions are required. A patent for producing methyl N-butyryl-4-amino-3-methylbenzoate utilizes a similar step, reacting o-toluidine (B26562) with butyryl chloride, showcasing the industrial application of acyl chlorides in synthesis. google.com

Halogenation and Methylation Procedures on Benzoate Scaffolds

The synthesis of this compound can also be envisioned by first forming the methyl benzoate core and then introducing the chloro and methyl substituents, or by adding one substituent to a singly-substituted benzoate. These steps rely on controlling the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Halogenation Methodologies

The introduction of a chlorine atom onto a benzene (B151609) ring is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com To synthesize the target molecule from methyl 3-methylbenzoate (B1238549), a direct chlorination reaction would be required. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring.

Table 2: Regiodirecting Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentTypeDirecting Effect
-CH₃ (Methyl)ActivatingOrtho, Para
-COOR (Ester)DeactivatingMeta
-Cl (Chloro)DeactivatingOrtho, Para

In methyl 3-methylbenzoate, the methyl group (-CH₃) at position 3 is an activating group and an ortho, para-director. It directs incoming electrophiles to positions 2, 4, and 6. The methyl ester group (-COOCH₃) at position 1 is a deactivating group and a meta-director, directing incoming electrophiles to positions 3 and 5. The powerful activating and directing effect of the methyl group would strongly favor the substitution of chlorine at the C4 position, which is ortho to the methyl group. The reaction is typically carried out using chlorine (Cl₂) with a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to generate a more potent electrophile. masterorganicchemistry.com

Regioselective Methylation Techniques

Introducing the methyl group onto a pre-existing methyl 4-chlorobenzoate (B1228818) scaffold via electrophilic aromatic substitution, such as a Friedel-Crafts alkylation, presents significant challenges. The starting ring is deactivated by both the chloro and the ester groups, making it less nucleophilic and thus less reactive towards Friedel-Crafts conditions. The chloro group is an ortho, para-director, while the ester group is a meta-director. This would lead to a mixture of products, with methylation potentially occurring at the position ortho to the chlorine (C3) and meta to the ester (C3), making the desired regioselectivity achievable in principle.

However, due to the deactivation of the ring, such reactions are often sluggish and may require harsh conditions. A more common and efficient synthetic strategy involves starting with a precursor that already contains the required methyl group. For example, a documented preparation of this compound starts with 4-chloro-3-methylbenzoic acid, which is then esterified. echemi.com This approach circumvents the challenges of regioselective methylation on a deactivated aromatic ring.

Directed Functionalization of Aromatic Systems

The synthesis of polysubstituted aromatic compounds like this compound often relies on the precise control of regioselectivity. Directed functionalization of aromatic systems offers a powerful strategy to achieve this. One of the most prominent methods in this category is the Directed ortho Metalation (DoM) reaction. nih.gov This technique allows for the introduction of functional groups at specific positions on an aromatic ring by utilizing a directing group to guide a metalating agent. nih.gov

For the synthesis of this compound, a plausible pathway could involve the DoM of a suitably substituted toluene (B28343) derivative. For instance, starting with 3-methylbenzoic acid, the carboxylic acid group can act as a directing group, facilitating the introduction of a chlorine atom at the ortho position (C4) through a metalation-halogenation sequence. Subsequent esterification of the resulting 4-chloro-3-methylbenzoic acid with methanol would yield the target compound. This approach provides excellent regiocontrol, which is often a challenge with traditional electrophilic aromatic substitution reactions. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis is fundamental to modern organic synthesis, offering efficient and selective routes to a wide array of chemical compounds. The synthesis of this compound can benefit significantly from various catalytic approaches.

Homogeneous Catalysis for Ester Formation

The final step in the synthesis of this compound is typically an esterification reaction. Homogeneous catalysis provides an effective means to facilitate this transformation. For instance, the esterification of 4-chloro-3-methylbenzoic acid with methanol can be catalyzed by mineral acids like sulfuric acid or by organometallic complexes. Ruthenium-based catalysts, such as Ru-MACHO™, have demonstrated high efficiency in the hydrogenation of methyl esters, a related transformation. researchgate.net While direct esterification is the primary focus here, the versatility of such catalysts in C-O bond formation is noteworthy.

A general procedure for esterification might involve heating the carboxylic acid and methanol in the presence of a catalytic amount of the chosen homogeneous catalyst. The reaction progress can be monitored by techniques like gas chromatography to determine the conversion to the desired ester.

Heterogeneous Catalysis in Aromatic Functionalization

Heterogeneous catalysts are advantageous due to their ease of separation and recyclability. In the context of synthesizing the precursor for this compound, heterogeneous catalysis can be employed for the chlorination of a toluene derivative. For example, the chlorination of methyl 3-methylbenzoate can be achieved using chlorine gas in the presence of a solid Lewis acid catalyst like ferric chloride. google.com This reaction, when performed under controlled conditions, can selectively introduce a chlorine atom onto the aromatic ring. google.com

A study on the chlorination of methyl-4-methylbenzoate at atmospheric pressure using ferric chloride as a catalyst showed that the reaction proceeds to give methyl-3-chloro-4-methylbenzoate in high yield. google.com This indicates the feasibility of using heterogeneous catalysts for the regioselective chlorination of related aromatic esters.

ReactantCatalystProductYield
Methyl-4-methylbenzoateFerric chlorideMethyl-3-chloro-4-methylbenzoate98.2%
Data from a study on the chlorination of methyl-4-methylbenzoate.

Biocatalysis in Ester Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in green chemistry. Lipases are particularly well-suited for ester synthesis due to their ability to function under mild conditions and their high selectivity. nih.gov The enzymatic esterification of 4-chloro-3-methylbenzoic acid with methanol could be achieved using an immobilized lipase, such as Novozym® 435. nih.gov

This biocatalytic approach offers several advantages, including high product purity and the avoidance of harsh reagents and high temperatures. nih.gov The reaction is typically carried out in a solvent-free medium or in an organic solvent, and the immobilized enzyme can be easily recovered and reused. nih.govmdpi.com Studies have shown the successful use of lipases for the synthesis of various branched-chain esters, highlighting the potential for this technology in the production of this compound. nih.gov

Green Chemistry Principles in the Preparation of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Solvent-Free Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of solvents in chemical reactions. Solvent-free, or neat, reaction conditions can lead to higher reaction rates, easier product separation, and reduced waste generation.

For the esterification step in the synthesis of this compound, a solvent-free approach is highly feasible. The reaction between 4-chloro-3-methylbenzoic acid and methanol can be carried out by simply heating the two reactants together, often with a catalyst. This eliminates the need for a potentially hazardous and difficult-to-remove solvent. Biocatalytic esterifications are also often performed in solvent-free systems, further enhancing their green credentials. nih.gov A method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid without the use of toxic and high-risk solvents has been reported, demonstrating the industrial interest in moving towards greener synthetic routes for related compounds. patsnap.com

Microwave-Assisted Synthesis

The application of microwave irradiation to organic synthesis has emerged as a significant advancement, offering enhanced reaction rates, higher yields, and often cleaner reaction profiles compared to conventional heating methods. ajrconline.orgresearchgate.net In the context of the synthesis of this compound, microwave-assisted esterification of 4-chloro-3-methylbenzoic acid with methanol presents a promising and efficient alternative to traditional reflux techniques.

While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles of microwave-assisted Fischer esterification are well-established for a wide range of benzoic acid derivatives. researchgate.net The process involves subjecting the reaction mixture, typically containing the carboxylic acid, an excess of the alcohol, and an acid catalyst, to microwave irradiation. The microwave energy directly interacts with the polar molecules in the mixture, leading to rapid and uniform heating. ajrconline.org This localized superheating of the solvent and reactants can dramatically accelerate the reaction, reducing reaction times from hours to mere minutes. ajrconline.orgresearchgate.net

A typical procedure would involve charging a microwave reactor vessel with 4-chloro-3-methylbenzoic acid, a significant excess of methanol (which can also serve as the solvent), and a catalytic amount of a strong acid such as sulfuric acid or a solid acid catalyst. byjus.commasterorganicchemistry.com The mixture is then irradiated at a set temperature or power for a short duration. The use of a sealed vessel allows for the reaction to be conducted at temperatures above the boiling point of the alcohol, further accelerating the rate of esterification. rasayanjournal.co.in

Table 1: Illustrative Comparison of Conventional vs. Microwave-Assisted Esterification

ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis
Reaction Time Several hours5 - 30 minutes
Energy Input Indirect, slow heating of the vesselDirect, rapid heating of reactants
Temperature Control Bulk temperature controlPrecise molecular-level heating
Solvent Usage Often requires a larger volumeCan often be performed with less solvent or under solvent-free conditions
Yield Moderate to highOften higher yields due to reduced side reactions

This table presents generalized data based on typical outcomes in microwave-assisted organic synthesis and is intended for illustrative purposes.

The enhanced efficiency of microwave-assisted synthesis not only offers economic and time-saving benefits but also aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of hazardous solvents. ajrconline.org

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comresearchgate.net The ideal reaction has an atom economy of 100%, where all reactant atoms are found in the final product.

The synthesis of this compound via Fischer esterification of 4-chloro-3-methylbenzoic acid and methanol provides a classic example for analyzing atom economy. The balanced chemical equation is:

C₈H₇ClO₂ (4-chloro-3-methylbenzoic acid) + CH₄O (methanol) → C₉H₉ClO₂ (this compound) + H₂O (water)

To calculate the percent atom economy, we use the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Calculation of Atom Economy for the Synthesis of this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )
4-chloro-3-methylbenzoic acidC₈H₇ClO₂170.59
MethanolCH₄O32.04
Total Reactant Mass 202.63
This compoundC₉H₉ClO₂184.62
WaterH₂O18.02

Calculation: % Atom Economy = (184.62 / 202.63) x 100 ≈ 91.11%

The Fischer esterification for this compound demonstrates a relatively high atom economy, with the only byproduct being water.

Strategies for waste minimization in this synthesis focus on several key areas:

Catalyst Choice: Utilizing a recyclable solid acid catalyst instead of a corrosive mineral acid like sulfuric acid can significantly reduce waste and simplify purification. ijstr.org

Solvent Management: Using an excess of the reactant alcohol (methanol) as the solvent eliminates the need for an additional organic solvent. If a co-solvent is necessary, choosing a recyclable and environmentally benign option is preferable.

Reaction Conditions: Optimizing reaction conditions, such as through microwave-assisted synthesis, can lead to higher yields and selectivity, thereby reducing the formation of byproducts and minimizing waste from purification steps. researchgate.net

Water Removal: As Fischer esterification is an equilibrium reaction, removing the water byproduct as it forms can drive the reaction towards the product, increasing the conversion and yield. masterorganicchemistry.com A Dean-Stark apparatus is a common tool for this purpose in conventional heating setups. masterorganicchemistry.com

Kinetic and Mechanistic Studies of Synthetic Routes

Reaction Rate Determinations and Activation Energy Analysis

The rate law can be expressed as: Rate = k[4-chloro-3-methylbenzoic acid][methanol]

Where 'k' is the rate constant. The rate of reaction is influenced by several factors including temperature, catalyst concentration, and the molar ratio of the reactants.

Reaction Rate Determination: The rate of the reaction can be monitored by periodically taking aliquots from the reaction mixture and quenching the reaction. The concentration of the remaining carboxylic acid can then be determined by titration with a standard base. ijstr.org Alternatively, modern spectroscopic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to monitor the disappearance of the reactants and the appearance of the product over time.

Activation Energy Analysis: The activation energy (Ea) for the reaction can be determined by conducting the reaction at different temperatures and measuring the corresponding rate constants. The Arrhenius equation relates the rate constant to the temperature:

k = A * e^(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the temperature in Kelvin

By plotting ln(k) versus 1/T, a linear relationship is obtained where the slope is equal to -Ea/R. This allows for the calculation of the activation energy, which represents the minimum energy required for the reaction to occur. For the esterification of benzoic acid with butanol, activation energies have been reported in the range of 57-58 kJ/mol. dnu.dp.ua

Elucidation of Reaction Intermediates and Transition States

The mechanism of the Fischer esterification is a well-established, multi-step process involving several key intermediates and transition states. byjus.commasterorganicchemistry.commasterorganicchemistry.comtcu.eduyoutube.comyoutube.combyjus.comchemguide.co.uklibretexts.org The reaction is acid-catalyzed, and each step is reversible. masterorganicchemistry.com

The generally accepted mechanism for the formation of this compound proceeds as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-chloro-3-methylbenzoic acid by the acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon. byjus.comchemguide.co.uk

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. youtube.comlibretexts.org

Proton Transfer: A proton is transferred from the oxonium ion (the former methanol molecule) to one of the hydroxyl groups. This proton transfer may occur via an intermolecular process involving another molecule of the alcohol or the conjugate base of the catalyst. This step creates a good leaving group (water). byjus.comlibretexts.org

Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated. This step regenerates the carbonyl group, forming a protonated ester. byjus.combyjus.com

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the catalyst or another molecule of the alcohol, to yield the final product, this compound, and regenerate the acid catalyst. byjus.comchemguide.co.uk

The transition states in this reaction sequence are high-energy, transient species that cannot be isolated. They represent the energy maxima between the intermediates. For example, the transition state for the nucleophilic attack of methanol involves the partial formation of the C-O bond from methanol and the partial breaking of the C=O pi bond. Computational chemistry methods can be used to model these transition states and gain a deeper understanding of the reaction pathway and energetics.

Chemical Reactivity and Derivatization Studies of Methyl 4 Chloro 3 Methylbenzoate

Nucleophilic Reactions at the Ester Carbonyl

The ester functional group in methyl 4-chloro-3-methylbenzoate is a primary site for nucleophilic attack. These reactions involve the substitution of the methoxy (B1213986) group (-OCH3) and are fundamental to the synthesis of a variety of derivatives.

The hydrolysis of this compound to its corresponding carboxylic acid, 4-chloro-3-methylbenzoic acid, can be achieved under either acidic or basic conditions. sigmaaldrich.com

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid.

Basic hydrolysis, or saponification, involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide (B1231860) ion and forming the carboxylic acid. The resulting carboxylate is then protonated in a final workup step to yield the neutral carboxylic acid.

Reaction Conditions Product
Acid-Catalyzed HydrolysisH₃O⁺, Δ4-chloro-3-methylbenzoic acid
Saponification1. NaOH, H₂O, Δ 2. H₃O⁺4-chloro-3-methylbenzoic acid

The reaction of this compound with amines, known as aminolysis, is a common method for the synthesis of N-substituted 4-chloro-3-methylbenzamides. researchgate.netnih.gov This transformation is significant in the preparation of biologically active molecules. nih.govmdpi.com The reaction can be catalyzed by various reagents, including Lewis and Brønsted acids. researchgate.net For instance, catalysts like Nb₂O₅ have demonstrated high activity in the direct amidation of esters. researchgate.net The process involves the nucleophilic attack of the amine on the ester carbonyl, leading to a tetrahedral intermediate that subsequently eliminates methanol to form the amide. researchgate.net

A variety of amines can be used in this reaction, leading to a diverse range of carboxamide products. researchgate.netresearchgate.net

Amine Reactant Resulting Carboxamide
Ammonia4-chloro-3-methylbenzamide
Primary Amines (R-NH₂)N-alkyl/aryl-4-chloro-3-methylbenzamide
Secondary Amines (R₂NH)N,N-dialkyl/diaryl-4-chloro-3-methylbenzamide

The reaction of this compound with organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents leads to the formation of tertiary alcohols. libretexts.orgwikipedia.org These reagents are potent nucleophiles and add to the carbonyl carbon of the ester. libretexts.orgyoutube.com The initial nucleophilic addition forms a tetrahedral intermediate which is unstable and eliminates the methoxide ion to form a ketone intermediate. youtube.com This ketone then rapidly reacts with a second equivalent of the organometallic reagent to form a tertiary alcohol after an acidic workup. youtube.commasterorganicchemistry.com It is important to note that this reaction consumes two equivalents of the organometallic reagent. masterorganicchemistry.com

Organometallic Reagent Intermediate Final Product (after workup)
Grignard Reagent (R-MgX)KetoneTertiary Alcohol
Organolithium Reagent (R-Li)KetoneTertiary Alcohol

Electrophilic Aromatic Substitution Reactions on the Chlorotoluene Core

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The chlorine atom is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. aspirationsinstitute.comncert.nic.in The ester group is a meta-directing deactivator. aiinmr.comrsc.org The interplay of these directing effects determines the position of incoming electrophiles.

Nitration: The nitration of substituted benzenes is a classic example of electrophilic aromatic substitution. aiinmr.commasterorganicchemistry.comscribd.com For this compound, the directing effects of the substituents guide the incoming nitro group. The methyl group activates the ortho and para positions relative to it, while the chlorine deactivates the ring but directs ortho and para. The ester group strongly deactivates the ring and directs meta. The position of nitration will be a result of the combined influence of these groups. For example, nitration of p-chlorobenzoic acid yields 4-chloro-3-nitrobenzoic acid. prepchem.com

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com Similar to nitration, the position of sulfonation on the this compound ring is dictated by the directing effects of the existing substituents.

Reaction Reagents Potential Product(s)
NitrationHNO₃, H₂SO₄Isomers of methyl 4-chloro-3-methyl-nitrobenzoate
SulfonationH₂SO₄, SO₃Isomers of methyl 4-chloro-3-methyl-benzenesulfonic acid

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, such as AlCl₃. masterorganicchemistry.comlibretexts.orgkhanacademy.org The aromatic ring in this compound is deactivated by the chlorine and ester groups, which can make Friedel-Crafts reactions challenging. libretexts.org However, under specific conditions, acylation can occur, with the position of substitution influenced by the directing groups.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.comyoutube.com Similar to acylation, the deactivated nature of the ring in this compound presents a limitation. libretexts.org Polyalkylation can also be a competing side reaction. libretexts.orgyoutube.com

Reaction Reagents Potential Product(s)
Friedel-Crafts AcylationRCOCl, AlCl₃Isomers of acylated this compound
Friedel-Crafts AlkylationRCl, AlCl₃Isomers of alkylated this compound

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Chloride

The chlorine atom on the aromatic ring of this compound serves as a versatile handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. For substrates like this compound, the aryl chloride can be coupled with various aryl or vinyl boronic acids to generate biaryl and styrenyl compounds, respectively.

The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. rsc.orgrsc.org For less reactive aryl chlorides, catalysts incorporating bulky, electron-rich phosphine (B1218219) ligands are often necessary to facilitate the oxidative addition step. nih.gov

While specific studies on this compound are not extensively documented in readily available literature, the reactivity of structurally similar compounds, such as Methyl 4-chlorobenzoate (B1228818), provides valuable insight. For instance, Methyl 4-chlorobenzoate successfully undergoes Suzuki-Miyaura coupling with phenylboronic acid using a bis-carbene palladium complex as the catalyst to form methyl-(4-phenyl)-benzoate. sigmaaldrich.com This suggests that the 4-chloro position on the benzoate (B1203000) ring is sufficiently reactive for such transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Aryl Chlorides This table is illustrative, based on typical conditions for similar substrates.

EntryAryl HalideBoronic AcidCatalyst/LigandBaseSolventYield (%)
1Methyl 4-chlorobenzoatePhenylboronic acidPd(OAc)2 / SPhosK3PO4Toluene (B28343)/H2O>90
2Methyl 4-chlorobenzoate4-Methoxyphenylboronic acidPd2(dba)3 / XPhosK3PO4Dioxane~95
3Ethyl 4-chlorobenzoateThiophene-2-boronic acidPdCl2(dppf)Cs2CO3DMF~88

Heck and Sonogashira Coupling Reactions

The Heck reaction couples aryl halides with alkenes, while the Sonogashira reaction couples them with terminal alkynes, both catalyzed by palladium. wikipedia.org These reactions provide direct routes to substituted alkenes (stilbenes, cinnamates) and internal alkynes (diarylacetylenes), respectively.

The Sonogashira coupling is particularly notable for its use of a copper(I) co-catalyst alongside the palladium catalyst, which facilitates the reaction under milder conditions than early copper-free methods. wikipedia.org The reaction is typically performed with a base, such as an amine, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org For an electron-deficient aryl chloride like this compound, these couplings are generally feasible. The challenge often lies in preventing side reactions and optimizing catalyst turnover, especially with the less reactive chloride compared to bromide or iodide analogues.

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Halides This table is illustrative and shows general conditions for Sonogashira reactions.

EntryAryl HalideAlkyneCatalyst SystemBase/SolventYield (%)
14-ChloroacetophenonePhenylacetylenePd(PPh3)2Cl2 / CuITriethylamine~90
2Methyl 4-bromobenzoate1-HeptynePd(PPh3)4 / CuIDiisopropylamine~95
34-ChlorobenzonitrileTrimethylsilylacetylenePdCl2(dppf) / CuITriethylamine / THF~85

Buchwald-Hartwig Amination for C-N Bond Construction

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. This reaction has become a cornerstone for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals and materials science.

The key to a successful Buchwald-Hartwig amination, especially with aryl chlorides, is the use of specialized, bulky, electron-rich phosphine ligands that promote both the oxidative addition of the otherwise unreactive C-Cl bond and the subsequent reductive elimination to form the C-N bond. The choice of base, typically a sterically hindered alkoxide like sodium tert-butoxide, is also critical. Given the structure of this compound, it is a suitable candidate for this reaction, allowing for the introduction of a wide variety of amine substituents at the C-4 position.

Reductive Transformations of the Ester and Aromatic Ring

The ester and aromatic functionalities of this compound can be selectively reduced using different reagents and conditions to yield valuable synthetic intermediates.

Catalytic Hydrogenation of the Aromatic System

Reducing the aromatic ring of this compound requires more forceful conditions than the reduction of an alkene. libretexts.orglibretexts.org This process, known as catalytic hydrogenation, involves the use of hydrogen gas (H₂) under pressure with a metal catalyst. youtube.com

Common catalysts for aromatic ring hydrogenation include rhodium-on-carbon (Rh/C), ruthenium(IV) oxide (RuO₂), and platinum-based catalysts. libretexts.org The reaction typically requires elevated temperatures and pressures to overcome the stability of the aromatic system. A significant challenge in the hydrogenation of this specific molecule is the potential for hydrodehalogenation, where the catalyst cleaves the carbon-chlorine bond, replacing it with a carbon-hydrogen bond. The choice of catalyst and reaction conditions must be carefully optimized to favor hydrogenation of the ring while minimizing the cleavage of the C-Cl bond if the chlorine atom is to be retained in the final product, methyl 4-chloro-3-methylcyclohexanecarboxylate.

Radical Reactions and Photochemistry of this compound

The study of radical reactions and photochemistry unveils the behavior of molecules under the influence of light and the subsequent generation of highly reactive radical intermediates. For aromatic halides like this compound, photochemical pathways offer alternatives to traditional thermal reactions, often proceeding under mild conditions. acs.org The core of these reactions frequently involves the homolytic cleavage of the carbon-halogen bond, a process that can be initiated by direct photolysis or through photosensitized electron transfer. rsc.org The presence of both an electron-donating methyl group and electron-withdrawing chloro and methyl ester substituents on the benzene ring of this compound introduces a complex interplay of electronic effects that influence its photochemical reactivity.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a photoexcited donor to an acceptor molecule. scispace.com In the context of aryl halides, PET can lead to the formation of a radical anion, which may then decompose to an aryl radical and a halide ion. rsc.orgnih.gov This process is a key initiation step for many subsequent reactions.

The general mechanism for the reduction of an aryl halide (Ar-X) via PET is initiated by the absorption of light by a photosensitizer or the molecule itself. This is followed by an electron transfer to the aryl halide, generating a radical anion (Ar-X•⁻). This intermediate is often unstable and rapidly cleaves the carbon-halogen bond to produce a highly reactive aryl radical (Ar•) and a halide anion (X⁻). nih.gov

Factors influencing the efficiency of PET include the reduction potential of the aryl halide and the oxidation potential of the electron donor in its excited state. nih.gov The substituents on the aromatic ring play a crucial role. Electron-withdrawing groups generally make the reduction potential less negative, favoring the electron transfer process. Conversely, electron-donating groups can make the electron transfer less favorable. scispace.com For this compound, the electron-withdrawing nature of the chloro and methyl ester groups would be expected to facilitate electron transfer, while the electron-donating methyl group would have an opposing, albeit weaker, effect.

Studies on substituted benzoate esters have shown that electron-withdrawing groups on the benzoate ring enhance intramolecular electron transfer rates, whereas electron-donating groups decrease them. scispace.com This is often correlated using Hammett plots, where a positive reaction constant (ρ) indicates that the reaction is favored by electron-withdrawing substituents. scispace.com

Table 1: Influence of Substituents on Photoinduced Electron Transfer in Aromatic Compounds

Compound TypeSubstituentInfluence on Electron TransferReference
Substituted Benzoate EstersElectron-withdrawing (e.g., -NO₂)Enhances rate of electron transfer scispace.com
Substituted Benzoate EstersElectron-donating (e.g., -OCH₃)Decreases rate of electron transfer scispace.com
Aryl HalidesElectron-withdrawing groupDecreases substrate reactivity in some base-promoted homolytic cleavages researchgate.net
Aryl HalidesElectron-donating groupIncreases substrate reactivity in some base-promoted homolytic cleavages researchgate.net

This table illustrates general principles observed in related compound classes, as direct data for this compound is not specified in the provided results.

The process can be initiated by various means, including visible-light photocatalysts, which absorb light and transfer an electron to the aryl halide. nih.gov Another pathway involves base-promoted photoinduced electron transfer, where the formation of an electron-donor complex, such as with a methoxide ion, can facilitate the absorption of light and subsequent C-X bond cleavage. acs.orgworktribe.com

Radical Functionalization of Aromatic Halides

The generation of aryl radicals from aryl halides via photochemical methods opens up a vast field of synthetic possibilities known as radical functionalization. rsc.org Once the aryl radical is formed from the homolytic cleavage of the carbon-chlorine bond in this compound, it can participate in a variety of reactions to form new carbon-carbon or carbon-heteroatom bonds.

The reactivity of the carbon-halogen bond to photohomolysis generally follows the order of bond energies: C-I < C-Br < C-Cl. rsc.org Thus, chloroarenes like this compound typically require more energy or specific catalytic systems for efficient radical generation compared to their bromo or iodo counterparts. rsc.org However, catalyst-free photochemical dehalogenation can be achieved for aryl chlorides under UVA irradiation in the presence of a base and a hydrogen donor like methanol. acs.orgworktribe.com

Common functionalization reactions involving aryl radicals include:

Hydrogen Abstraction: In the presence of a suitable hydrogen donor (e.g., methanol), the aryl radical can abstract a hydrogen atom to yield the corresponding dehalogenated arene, in this case, Methyl 3-methylbenzoate (B1238549). worktribe.com

Intermolecular Arylation: The aryl radical can add to another aromatic ring, a reaction famously explored by Kharasch, leading to the formation of biaryl compounds. rsc.org

Intramolecular Cyclization: If a suitable reacting group is present elsewhere in the molecule, the aryl radical can undergo an intramolecular reaction to form a new ring, a strategy widely used in alkaloid synthesis. rsc.org

Reaction with Radical Traps: The aryl radical can be trapped by various species, including radical quenchers like TEMPO or nitrobenzene. worktribe.com

The efficiency and outcome of these reactions are sensitive to the reaction conditions, such as the solvent, the presence of bases or radical initiators, and the wavelength of light used. worktribe.com For instance, visible-light photoredox catalysis, often in combination with another catalyst like cobalt, has emerged as a powerful tool for the hydrofunctionalization of alkenes using radicals generated from precursors. acs.org

Table 2: Examples of Radical Functionalization Reactions of Aryl Halides

Reaction TypeReactant(s)Key ConditionsProduct TypeReference
DehalogenationAryl halide, base, methanolUVA irradiationArene acs.orgworktribe.com
C-H ArylationAryl halide, arenePhotolysisBiaryl rsc.org
SulfonylationAryl halide, sodium alkylsulfinateCuCl, photochemical methodAryl sulfone researchgate.net
O-Aryl Carbamate SynthesisAryl iodide/bromide, amine, CO₂Dual nickel photocatalysis, visible lightO-Aryl carbamate researchgate.net

This table provides examples of functionalization reactions applicable to the general class of aryl halides.

The application of these principles to this compound suggests that upon photochemical generation of the 4-methoxycarbonyl-2-methylphenyl radical, various derivatizations could be achieved, expanding its synthetic utility.

Advanced Spectroscopic and Analytical Methodologies in Research on Methyl 4 Chloro 3 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of molecular structure in solution and the solid state. For Methyl 4-chloro-3-methylbenzoate, NMR provides detailed information about the chemical environment of each proton and carbon atom, confirming the substitution pattern of the aromatic ring and the integrity of the methyl ester group.

High-Resolution ¹H and ¹³C NMR Techniques

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the initial structural verification of this compound.

In the ¹H NMR spectrum, the molecule is expected to exhibit distinct signals corresponding to the aromatic protons and the two different methyl groups. The aromatic region would show three protons with specific splitting patterns determined by their coupling constants. The proton at position 2 would appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 6 as a doublet. The methyl group attached to the aromatic ring and the methyl group of the ester function would each appear as a singlet, but at different chemical shifts due to their distinct electronic environments.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. This includes the carbonyl carbon of the ester, the six distinct carbons of the benzene (B151609) ring (four substituted and two unsubstituted), and the two methyl carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the chloro, methyl, and methyl ester substituents. While specific experimental data for the ester is not widely published, data from the parent compound, 4-Chloro-3-methylbenzoic acid, can be used to predict the spectral characteristics chemicalbook.comchemicalbook.com.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Ar-H (position 2) ~7.8-8.0 d
Ar-H (position 5) ~7.6-7.8 dd
Ar-H (position 6) ~7.4-7.5 d
-OCH₃ ~3.9 s

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~166
C1 (C-COOCH₃) ~130
C2 (CH) ~131
C3 (C-CH₃) ~139
C4 (C-Cl) ~134
C5 (CH) ~129
C6 (CH) ~127
-OCH₃ ~52

Two-Dimensional NMR Experiments (COSY, HMQC, HMBC, NOESY)

To unequivocally assign the proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6, and a weaker correlation for H-2 with H-6 if any long-range coupling exists), confirming their positions relative to each other.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly bonded. It would be used to definitively assign the signals for the C2-H2, C5-H5, and C6-H6 pairs.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would be expected to show a cross-peak between the ester methyl protons (-OCH₃) and the aromatic proton at the ortho position (H-2), providing definitive evidence for the ester's orientation relative to the ring.

Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. While solution NMR provides data on the averaged, solvated structure, ssNMR can differentiate between various crystalline forms (polymorphs) and amorphous states by probing the local environment of nuclei in the solid lattice. For this compound, ssNMR could be used to study molecular packing, intermolecular interactions, and conformational differences that may exist in the crystalline state compared to the dissolved state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be utilized to obtain high-resolution ¹³C spectra of solid samples.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is used to determine the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound (C₉H₉ClO₂), the calculated monoisotopic mass is 184.0291072 Da nih.gov. An experimental HRMS measurement yielding a mass value extremely close to this calculated value would confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass. The presence of a chlorine atom would also be evident from the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope appears at approximately one-third the intensity of the ³⁵Cl peak.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound), which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of daughter ions. The resulting fragmentation pattern serves as a structural fingerprint.

The electron ionization (EI) mass spectrum provides insight into the likely fragmentation pathways nist.gov. The molecular ion peak ([M]⁺˙) would be observed at m/z 184 (for ³⁵Cl) and 186 (for ³⁷Cl). Key fragmentation steps for methyl benzoates typically involve losses from the ester group wisc.edu. A primary fragmentation is the loss of a methoxy (B1213986) radical (·OCH₃, 31 Da), resulting in the formation of a stable 4-chloro-3-methylbenzoyl acylium ion at m/z 153. This acylium ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to yield a 4-chloro-3-methylphenyl cation at m/z 125 nih.gov.

Major Fragmentation Ions for this compound in EI-MS

m/z (for ³⁵Cl) Ion Structure Loss
184 [M]⁺˙ (Molecular Ion) -
153 [M - OCH₃]⁺ ·OCH₃

This predictable fragmentation provides strong evidence for the presence of the methyl ester and the substituted benzoyl core, thus confirming the identity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound, providing a robust method for separating volatile and semi-volatile compounds and ensuring their unambiguous identification. medistri.swiss This hybrid technique is exceptionally suited for assessing the purity of the compound and identifying trace-level impurities that may originate from the synthesis process.

In a typical GC-MS analysis, the sample is vaporized and injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification by comparing it to spectral libraries. nih.gov The retention time from the GC component further confirms the identity of the analyte. nih.gov

Potential impurities in a sample of this compound can include unreacted starting materials, such as 4-chloro-3-methylbenzoic acid, or by-products from side reactions. For instance, isomers like Methyl 3-chloro-4-methylbenzoate could be present. nih.gov Other possible impurities might include residual solvents from the reaction or purification steps. GC-MS is highly effective at detecting and quantifying these impurities, ensuring the high purity required for research and industrial applications. medistri.swiss

A representative GC-MS analysis would involve specific parameters to achieve optimal separation and detection.

Table 1: Representative GC-MS Parameters and Findings for this compound Analysis

ParameterValue / Description
GC Column Typically a non-polar or medium-polarity column, such as a DB-5ms (5% Phenyl-methylpolysiloxane)
Injector Temperature 250 °C
Oven Program Initial temp 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1.0 mL/min nih.gov
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 m/z
Retention Time (RT) The expected retention time for this compound would be specific to the column and conditions used.
Major Mass Fragments (m/z) Key fragments would include the molecular ion peak [M]+ at m/z 184/186 (due to 35Cl/37Cl isotopes), and fragments corresponding to the loss of the methoxy group ([M-31]+) at m/z 153/155, and the carboxyl group ([M-59]+) at m/z 125/127.

This table is a representative example based on standard analytical methodologies.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is indispensable for the structural elucidation of this compound. It provides detailed information about the functional groups present and can offer insights into the molecule's conformational properties. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of the bond type, the atoms involved, and the local molecular environment. The resulting spectrum serves as a molecular fingerprint. researchgate.net For this compound, key functional groups produce distinct absorption bands. The most prominent is the carbonyl (C=O) stretch of the ester group, which is typically strong and sharp. The C-O stretching vibrations of the ester, as well as aromatic C=C and C-H vibrations, are also clearly identifiable. The presence of the halogen is confirmed by the C-Cl stretching vibration in the lower frequency region. libretexts.orglibretexts.org

Table 2: Key FTIR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibration ModeDescription
~3000–3100C-H StretchAromatic C-H stretching vibrations.
~2850–2960C-H StretchAliphatic C-H stretching from the methyl groups.
~1720–1730C=O StretchA strong, characteristic absorption from the ester carbonyl group. libretexts.org
~1550–1600C=C StretchIn-ring stretching vibrations of the aromatic benzene ring. libretexts.org
~1250–1300C-O StretchAsymmetric stretching of the ester C-O bond.
~1100–1150C-O StretchSymmetric stretching of the ester C-O bond.
~800-850C-Cl StretchStretching vibration of the carbon-chlorine bond. libretexts.org

These values are typical for substituted benzoates and provide a framework for spectral interpretation.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light. nih.gov While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This often means that vibrations that are weak in FTIR (like symmetric stretches in non-polar bonds) may be strong in Raman, and vice-versa. The Raman spectrum provides a unique molecular fingerprint that is highly specific to the compound's structure. nih.gov It is particularly useful for identifying aromatic substitution patterns and skeletal vibrations. The high spectral resolution makes it a powerful tool for distinguishing between isomers and for conformational analysis. nih.gov

Table 3: Characteristic Raman Shifts for this compound

Wavenumber (cm⁻¹)Vibration ModeDescription
~3050–3070C-H StretchAromatic C-H stretching, often more clearly resolved than in FTIR.
~1580–1610Ring Quadrant StretchA strong and characteristic aromatic ring vibration, sensitive to substitution.
~1000Ring Breathing ModeA symmetric vibration of the entire benzene ring, often a very sharp and intense peak.
~800-850C-Cl StretchThe carbon-chlorine bond stretch is also visible in the Raman spectrum.
~600-700Ring DeformationOut-of-plane bending of the aromatic ring.

This table presents representative Raman shifts based on data for similar aromatic compounds.

X-ray Diffraction (XRD) Studies for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Table 4: Representative Single-Crystal X-ray Diffraction Data (based on a related structure)

ParameterDescription
Crystal System Triclinic or Monoclinic is common for such molecules. nih.govnih.gov
Space Group e.g., P-1 or P2₁/c nih.govijert.org
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°) defining the unit cell volume. nih.gov
Molecules per Unit Cell (Z) The number of molecules contained within one unit cell (e.g., 2 or 4). nih.gov
Key Bond Lengths C=O, C-O, C-C (aromatic), C-Cl, C-CH₃
Key Bond Angles O-C-O (ester), C-C-C (ring)
Intermolecular Interactions Details on hydrogen bonding, π–π stacking distances, and other close contacts. nih.gov

Data are illustrative, based on published structures of similar substituted methyl benzoates like Methyl 4-chloro-3-nitrobenzoate. nih.gov

Powder X-ray Diffraction for Polymorphism and Crystallinity Studies

Powder X-ray Diffraction (PXRD) is used to analyze a bulk sample containing a multitude of tiny, randomly oriented crystallites. nih.gov Instead of a single diffraction pattern, PXRD produces a one-dimensional plot of intensity versus diffraction angle (2θ). This pattern is a unique fingerprint for a specific crystalline solid. researchgate.net

PXRD is the primary tool for studying polymorphism, which is the ability of a compound to exist in multiple different crystal structures. nih.govresearchgate.net Each polymorph will produce a distinct PXRD pattern. Therefore, PXRD can be used to identify the specific form of this compound present in a sample and to detect the presence of any unwanted polymorphic impurities. researchgate.net Furthermore, the characteristics of the PXRD pattern provide information on the sample's crystallinity. Sharp, well-defined peaks indicate a highly crystalline material, whereas broad, diffuse halos are characteristic of amorphous (non-crystalline) solids. researchgate.net Differences in PXRD patterns can also arise from preferred orientation of crystallites, which must be considered during analysis. acs.orgresearchgate.net

Table 5: Representative Powder X-ray Diffraction (PXRD) Peak List

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
12.57.0845
18.84.72100
22.14.0260
25.23.5385
28.43.1455
31.72.8230

This table is a hypothetical representation of a PXRD pattern, illustrating how data is presented. Actual values would be determined experimentally.

Chromatographic Techniques for Separation, Isolation, and Purity Profiling

In the comprehensive analysis of this compound, chromatographic techniques are indispensable for its separation, isolation, and the detailed assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstones of quality control and research, enabling the precise quantification of the main component and the detection of impurities. For obtaining highly purified material for reference standards or further synthetic applications, preparative chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for this compound is critical for accurate purity profiling and quantitative analysis. A typical method employs reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Method development for this non-polar compound generally involves a C18 or C8 stationary phase, which provides the necessary hydrophobic interactions for effective separation. The mobile phase is typically a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. The ratio of the organic solvent to water is a critical parameter that is optimized to achieve the desired retention time and resolution from potential impurities. An acidic modifier, like phosphoric acid or formic acid, is often added to the mobile phase to ensure the consistent protonation of any acidic or basic functional groups in the analyte and impurities, leading to sharper peaks and more reproducible retention times. Detection is commonly performed using a UV detector, with the wavelength selected based on the UV absorbance spectrum of this compound.

Validation of the developed HPLC method is essential to ensure its reliability for its intended purpose. This process involves a series of experiments to demonstrate the method's specificity, linearity, accuracy, precision, and robustness. Specificity is established by demonstrating that the peak for this compound is well-resolved from any impurities or degradation products. Linearity is assessed by analyzing a series of solutions of known concentrations and demonstrating a linear relationship between the concentration and the detector response. Accuracy is determined by spiking a sample with a known amount of pure this compound and measuring the recovery. Precision, including repeatability and intermediate precision, is evaluated by performing multiple analyses of the same sample to assess the degree of scatter in the results. Robustness is tested by making small, deliberate variations in method parameters, such as mobile phase composition and flow rate, to ensure the method remains reliable under slightly different conditions.

Table 1: Representative HPLC Method Parameters for Analysis of Substituted Benzoic Acid Esters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 240 nm
Run Time 15 minutes

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography is a powerful technique for assessing the purity of this compound, particularly for the analysis of volatile impurities. These impurities can include residual solvents from the synthesis process or volatile by-products. The compound itself is sufficiently volatile to be analyzed directly by GC.

In a typical GC analysis, the sample is dissolved in a suitable solvent and injected into the instrument. The high temperature of the injection port vaporizes the sample, and an inert carrier gas, such as helium or nitrogen, transports the vaporized components onto the chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase within the column. For a compound like this compound, a non-polar or mid-polarity capillary column, such as one with a phenyl-methylpolysiloxane stationary phase, is often employed.

The temperature of the GC oven is a critical parameter that is carefully controlled, often using a temperature program where the temperature is increased over time to facilitate the elution of less volatile components. A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. For the identification of unknown impurities, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS), providing mass spectral data that can be used to elucidate the structures of the separated components. The purity of this compound is determined by comparing the area of its peak to the total area of all peaks in the chromatogram.

Table 2: Illustrative GC Conditions for the Separation of Chlorinated Toluene (B28343) Derivatives

ParameterCondition
Column Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Split (100:1)
Injector Temperature 250 °C
Oven Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Preparative Chromatography for Compound Isolation

When a high-purity sample of this compound is required for use as a reference standard or for sensitive downstream applications, preparative chromatography is the preferred isolation technique. This method operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material.

In preparative HPLC, a larger column with a greater amount of stationary phase is used to accommodate the increased sample load. The goal is not just to separate the components but to collect the fraction containing the purified compound of interest. A patent describing the purification of a related heterocyclic derivative, which used this compound as a starting material, detailed a preparative HPLC step. researchgate.net This example illustrates the utility of this technique in isolating compounds within the same chemical family. researchgate.net

The method involves injecting a concentrated solution of the crude product onto the preparative column and monitoring the eluent with a detector. The fractions are collected as the peaks elute from the column. The fraction corresponding to the this compound peak is collected, and the solvent is subsequently removed, typically by evaporation, to yield the highly purified compound. The purity of the isolated material can then be confirmed using analytical HPLC or GC.

Table 3: Example of Preparative HPLC Conditions for Purification

ParameterCondition
Column XBridge C18 OBD, 30 x 150 mm, 5 µm
Mobile Phase Methanol:Water (gradient elution) with 0.1% Formic Acid
Flow Rate 40 mL/min
Loading Several hundred milligrams per injection
Detection UV at a suitable wavelength
Fraction Collection Triggered by UV signal corresponding to the target compound

Computational Chemistry and Theoretical Investigations of Methyl 4 Chloro 3 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. fiu.edu It is widely used for predicting molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Vibrational Frequency Analysis

A geometry optimization calculation would determine the most stable three-dimensional arrangement of atoms in the Methyl 4-chloro-3-methylbenzoate molecule, corresponding to the minimum energy on the potential energy surface. This would provide precise data on bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational frequency analysis would typically be performed. This calculation predicts the molecule's infrared (IR) and Raman spectra by calculating the frequencies of its fundamental vibrational modes. smolecule.com These theoretical spectra are invaluable for interpreting experimental spectroscopic data. No such detailed analysis for this compound has been found.

HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential Mapping

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests the molecule is more likely to be reactive.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into how the molecule would interact with other chemical species. For this compound, these calculations would pinpoint reactive sites, but specific maps and energy values are not available.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Theoretical methods can predict spectroscopic data. For Nuclear Magnetic Resonance (NMR), calculations can estimate the chemical shifts of ¹H and ¹³C atoms, aiding in the analysis of experimental spectra. google.com Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions that give rise to a molecule's Ultraviolet-Visible (UV-Vis) spectrum. google.com While experimental spectra for related compounds exist, predicted parameters for this compound are absent from the literature searched.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

MD simulation is a technique that models the physical movement of atoms and molecules over time. It provides a detailed view of dynamic processes that are often inaccessible through experimental means alone.

Solvent Effects on Molecular Behavior

The behavior of a molecule can change significantly in the presence of a solvent. MD simulations can model these interactions explicitly by surrounding the solute (this compound) with solvent molecules. Such a study would reveal information about the solvation shell structure, hydrogen bonding (if applicable), and the influence of the solvent on the molecule's conformational preferences. This information is currently unavailable for this specific compound.

Self-Assembly and Aggregation Tendencies

MD simulations are also used to investigate how multiple molecules of the same type interact with each other. For this compound, these simulations could predict whether the molecules tend to self-assemble or aggregate in different environments. This is particularly relevant for understanding crystallization processes and the properties of the material in a condensed phase. No studies on the aggregation or self-assembly behavior of this compound were identified.

Quantum Chemical Studies of Reaction Mechanisms and Catalytic Pathways

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of chemical reactions involving this compound. These computational methods allow for the exploration of reaction mechanisms at a molecular level, providing insights that are often difficult or impossible to obtain through experimental means alone. Such studies can elucidate the step-by-step transformation of reactants into products, identify key intermediates, and determine the energetic feasibility of various reaction pathways.

Transition State Localization and Reaction Energy Profiles

A cornerstone of quantum chemical investigations into reaction mechanisms is the localization of transition states and the subsequent calculation of reaction energy profiles. A transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the bond-breaking and bond-forming processes that are occurring.

The process typically involves:

Geometry Optimization: The equilibrium geometries of the reactants, products, and any intermediates are fully optimized to find their lowest energy structures.

Transition State Search: A search for the transition state structure connecting the reactants and products (or intermediates) is performed. This is a complex computational task that aims to find a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For a hypothetical reaction, such as the hydrolysis of this compound, a reaction energy profile would illustrate the energy barriers for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the methoxy (B1213986) group.

Table 1: Hypothetical Reaction Energy Profile Data for the Hydrolysis of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + H₂O)0.0
Transition State 1 (Nucleophilic attack)+15.2
Tetrahedral Intermediate+5.8
Transition State 2 (Proton transfer)+12.5
Product Complex (4-chloro-3-methylbenzoic acid + Methanol)-2.3

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from reaction energy profile calculations. Actual values would require specific quantum chemical computations.

Solvent Models and Implicit Solvation Effects

Chemical reactions are most often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Quantum chemical calculations can account for these solvent effects through the use of various solvent models. These models can be broadly categorized as explicit or implicit.

Explicit solvent models involve including a number of individual solvent molecules in the calculation, which can be computationally very expensive. A more common approach for studying reaction mechanisms is the use of implicit solvation models. These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds a cavity containing the solute molecule.

Several implicit solvation models are available, with the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) being among the most widely used. rsc.orgacs.orgohio-state.edunih.govyoutube.comq-chem.com These models can be incorporated into geometry optimization and energy calculations to provide a more realistic description of the reaction in solution. The inclusion of a solvent model can significantly alter the calculated activation energies and reaction energies, as the solvent can preferentially stabilize charged or polar species, such as transition states and intermediates.

For this compound, the choice of solvent would influence the outcomes of its reactions. For example, a polar solvent would be expected to stabilize the polar transition state of a nucleophilic substitution reaction more effectively than a nonpolar solvent, thereby lowering the activation energy and increasing the reaction rate.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable in drug discovery, toxicology, and materials science for predicting the properties of new or untested chemical entities.

Development of Molecular Descriptors

The foundation of any QSAR/QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. These descriptors can be calculated from the two-dimensional or three-dimensional structure of a molecule and can be broadly classified into several categories:

Constitutional Descriptors: These are the simplest descriptors and are derived from the molecular formula, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These descriptors describe the connectivity of atoms in a molecule and are calculated from the molecular graph. Examples include molecular connectivity indices and shape indices. nih.gov

Geometrical Descriptors: These are derived from the three-dimensional structure of the molecule and include information about molecular size, shape, and surface area.

Quantum Chemical Descriptors: These are calculated using quantum mechanical methods and can provide detailed information about the electronic properties of a molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.govresearchgate.net

Physicochemical Descriptors: These describe properties such as lipophilicity (logP), molar refractivity, and polarizability.

For a QSAR/QSPR study involving this compound and related compounds, a diverse set of these descriptors would be calculated for each molecule in the series.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies

Descriptor ClassExample Descriptors
ConstitutionalMolecular Weight, Atom Count
TopologicalKier & Hall Connectivity Indices, Balaban J Index
GeometricalMolecular Surface Area, Molecular Volume
Quantum ChemicalHOMO Energy, LUMO Energy, Dipole Moment
PhysicochemicalLogP, Molar Refractivity

Predictive Modeling for Related Chemical Entities

Once a set of molecular descriptors has been calculated for a series of compounds with known activities or properties, a mathematical model can be developed to establish a relationship between the descriptors and the activity/property. This is typically achieved using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN). nih.govnih.govnih.govirb.hrnih.govdrugdesign.orgmdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.comyoutube.combiolscigroup.usmdpi.com

While no specific QSAR models for this compound are found in the literature, the principles can be illustrated with a hypothetical example. A QSAR model for predicting the toxicity of a series of substituted methyl benzoates might take the following form:

log(1/EC50) = b₀ + b₁ * logP + b₂ * LUMO + b₃ * MR

In this equation:

EC50 is the half maximal effective concentration (a measure of toxicity).

logP represents lipophilicity.

LUMO is the energy of the lowest unoccupied molecular orbital.

MR is the molar refractivity.

b₀, b₁, b₂, and b₃ are the regression coefficients determined from the statistical analysis.

The predictive power of the developed QSAR model is then rigorously evaluated using various validation techniques, including internal validation (e.g., cross-validation) and external validation (using a set of compounds not included in the model development). A validated QSAR model can then be used to predict the activity or property of new, related chemical entities, such as other chlorinated or methylated methyl benzoates, without the need for experimental testing. This predictive capability is particularly valuable for prioritizing compounds for synthesis and testing, and for assessing the potential risks of chemical substances.

Applications in Advanced Chemical Synthesis and Materials Science Research

Methyl 4-chloro-3-methylbenzoate as a Key Building Block in Organic Synthesis

The strategic placement of chloro, methyl, and methyl ester groups on the benzene (B151609) ring of this compound makes it a versatile precursor and intermediate in the synthesis of a variety of organic compounds.

Precursor in the Synthesis of Complex Organic Molecules

While direct and extensive research on this compound as a precursor for complex bioactive molecules is not widely published, the structural components of the molecule are present in various pharmacologically active compounds. For instance, the related compound, 4-chloro-3-methylbenzoic acid, is utilized in the preparation of tipifarnib (B1682913) analogs, which have been investigated as potential cancer therapeutics. This suggests that this compound could serve as a valuable starting material for similar complex structures.

Furthermore, the synthesis of methyl N-butyryl-4-amino-3-methylbenzoate, a structurally related compound, highlights the potential of this chemical scaffold as an intermediate in the development of pharmaceuticals, such as angiotensin II antagonists. nih.gov The presence of the chloro and methyl groups allows for regioselective modifications, a crucial aspect in the synthesis of complex and specific molecular architectures.

Intermediate for Diverse Aromatic Compounds

The reactivity of the chloro and ester functional groups in this compound allows for its transformation into a wide array of other aromatic compounds. The ester can be hydrolyzed to the corresponding carboxylic acid, 4-chloro-3-methylbenzoic acid, or can be subjected to transesterification to introduce different alkyl groups. The chloro substituent can participate in various cross-coupling reactions, a cornerstone of modern organic synthesis, to form new carbon-carbon or carbon-heteroatom bonds.

Although specific examples for this compound are not extensively documented in readily available literature, the analogous compound, Methyl 4-chlorobenzoate (B1228818), is known to undergo reactions such as the Suzuki-Miyaura coupling. This type of reaction is instrumental in creating biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and functional materials.

Synthon in the Creation of Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The functional groups of this compound provide handles for the construction of various heterocyclic rings. For example, the ester group can be converted into an amide, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. The chloro group can be displaced by nucleophiles, such as those containing sulfur or nitrogen, to initiate the formation of fused or non-fused heterocyclic systems.

While specific research detailing the use of this compound as a synthon for heterocyclic systems is limited, the general reactivity of its functional groups points towards this potential application. The development of synthetic routes to novel heterocyclic compounds is an active area of research, and versatile building blocks like this compound are valuable assets in this endeavor.

Role in Polymer Chemistry and Functional Material Development

The application of this compound in polymer chemistry and the development of functional materials is an area with significant untapped potential. Its aromatic structure and reactive functional groups make it an interesting candidate for incorporation into polymer chains to tailor their properties.

Monomer or Comonomer in Polymerization Reactions

Currently, there is a lack of specific research demonstrating the direct use of this compound as a monomer or comonomer in polymerization reactions. However, its structure suggests theoretical possibilities for its inclusion in certain types of polymers. For instance, if the chloro group were to be replaced by a polymerizable group, such as a vinyl or an acetylene (B1199291) moiety, the resulting monomer could be used in addition polymerization.

Alternatively, the ester group could potentially be used in polycondensation reactions. For example, after conversion to the corresponding diol or dicarboxylic acid derivative, it could be copolymerized with other monomers to form polyesters or polyamides. The presence of the chloro and methyl groups on the aromatic ring would be expected to influence the thermal properties, solubility, and flame retardancy of the resulting polymers.

Incorporation into Advanced Polymer Architectures

The development of advanced polymer architectures, such as dendrimers, hyperbranched polymers, and block copolymers, often relies on monomers with specific functionalities. While there is no direct evidence of this compound being used for this purpose, its functional groups offer potential for such applications.

The chloro group could be used as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities. This would enable the creation of complex polymer structures with tailored properties. The inherent rigidity of the substituted benzene ring could also be exploited to create polymers with specific conformational characteristics, which is relevant for applications in areas like molecular recognition and self-assembly. Further research is needed to explore and realize the potential of this compound in the design of novel and functional polymer architectures.

Studies in Optoelectronic and Electronic Materials

Currently, there is a notable absence of published research specifically investigating the application of this compound in the field of optoelectronic and electronic materials. While substituted benzoates can be precursors for polymers and other materials, dedicated studies exploring the potential of this particular compound in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in electronic sensors are not found in the existing scientific literature. The exploration of its specific electronic properties, such as its electron-withdrawing or donating capabilities within a larger conjugated system, remains an open area for future research.

Supramolecular Chemistry and Crystal Engineering Studies

The deliberate design and control of intermolecular interactions to form well-defined molecular assemblies is a cornerstone of supramolecular chemistry and crystal engineering. While detailed crystallographic data for this compound is not extensively reported, the principles governing its potential interactions can be inferred from studies of related molecules.

Design of Non-Covalent Interactions in Molecular Aggregates

The molecular structure of this compound contains several features that can participate in non-covalent interactions, which are crucial for the formation of supramolecular architectures. These include the chloro and methyl substituents on the benzene ring, and the methyl ester group.

In a related compound, Methyl 4-chloro-3-nitrobenzoate, crystal structure analysis has revealed the presence of C-H···O interactions that link molecules into chains. nih.govnih.govresearchgate.net These chains are further connected by slipped π–π stacking between the benzene rings. nih.govnih.govresearchgate.net It is highly probable that this compound would also exhibit similar π–π stacking interactions, a common feature in aromatic compounds. The presence of the methyl ester group provides a hydrogen bond acceptor site (the carbonyl oxygen), which could engage in C-H···O or other weak hydrogen bonds.

The interplay between the chloro and methyl groups is also of significant interest in crystal engineering. These two groups have similar volumes, which can sometimes lead to isomorphism or disorder in crystal structures.

Co-crystallization and Polymorphism Investigations

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, and the formation of co-crystals, which are crystalline structures composed of two or more different molecules, are central to crystal engineering.

These findings suggest that this compound could be a candidate for forming co-crystals with other aromatic molecules and may also exhibit polymorphism. The investigation of its solid-state behavior remains a promising avenue for research in crystal engineering.

Catalysis Research Involving this compound (as substrate or ligand component)

This compound possesses a reactive C-Cl bond, making it a potential substrate for various catalytic transformations. Its structure also allows for functionalization to create precursors for catalyst ligands.

Substrate for Novel Catalytic Transformations

The presence of an aryl chloride moiety in this compound makes it an attractive substrate for cross-coupling reactions, which are fundamental transformations in modern organic synthesis. While specific studies on this exact molecule are limited, extensive research on the isomeric Methyl 4-chlorobenzoate demonstrates its utility as a substrate in palladium-catalyzed reactions.

For instance, Methyl 4-chlorobenzoate has been shown to undergo Suzuki-Miyaura coupling with phenylboronic acid in the presence of a bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate. sigmaaldrich.com It also participates in Pd-mediated hydrodehalogenation reactions. sigmaaldrich.com Given the similar electronic nature of the C-Cl bond, it is highly likely that this compound would also be a viable substrate for these and other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Furthermore, aryl chlorides like Methyl 4-chlorobenzoate are sometimes used as benchmark substrates to evaluate the efficacy of new catalyst systems due to the generally lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.

Table 1: Potential Catalytic Transformations of this compound

Reaction Type Potential Reagent Catalyst System (Example) Potential Product
Suzuki-Miyaura Coupling Arylboronic acid Palladium/Phosphine (B1218219) ligand Aryl-substituted methyl benzoate (B1203000)
Heck Reaction Alkene Palladium/Phosphine ligand Alkenyl-substituted methyl benzoate
Sonogashira Coupling Terminal alkyne Palladium/Copper/Phosphine ligand Alkynyl-substituted methyl benzoate
Buchwald-Hartwig Amination Amine Palladium/Phosphine ligand Amino-substituted methyl benzoate

Potential as a Ligand Precursor in Organometallic Catalysis

The development of new ligands is crucial for advancing organometallic catalysis. While there are no reports of this compound being directly used as a ligand, its structure offers possibilities for its conversion into a ligand precursor.

A common strategy for creating new ligands involves introducing a coordinating group, such as a phosphine, onto an aromatic backbone. Phosphine ligands are widely used in catalysis due to their strong coordination to transition metals and their tunable steric and electronic properties. nih.gov One could envision a synthetic route where the chloro or methyl group on this compound is replaced or functionalized to introduce a phosphine moiety. For example, the chloro group could potentially be displaced by a phosphide (B1233454) nucleophile, or the methyl group could be functionalized to create a linking arm for a phosphine group. However, such transformations would require multi-step synthetic sequences and have not been reported in the literature for this specific compound.

Environmental Fate, Degradation Pathways, and Sustainability Considerations

Biodegradation Studies of Methyl 4-chloro-3-methylbenzoate

While specific biodegradation studies on this compound are not extensively documented in publicly available literature, its environmental fate is largely inferred from studies on related chlorinated benzoate (B1203000) compounds. The initial step in its biodegradation is expected to be the hydrolysis of the ester bond to form 4-chloro-3-methylbenzoic acid and methanol (B129727). The subsequent degradation of the resulting chlorinated benzoic acid is the critical pathway for its complete mineralization.

Chlorinated benzoates can be biodegraded under both aerobic and anaerobic conditions by a wide variety of taxonomically diverse bacteria. arizona.edu Under aerobic conditions, bacteria can utilize lower chlorinated benzoates as their sole source of carbon and energy. arizona.eduresearchgate.net The degradation process is often initiated by dioxygenase enzymes, which hydroxylate the aromatic ring, leading to the formation of chlorocatechols. arizona.edunih.gov These intermediates are then further processed through ortho- or meta-cleavage pathways. nih.gov For instance, Pseudomonas aeruginosa 3mT has been shown to degrade 3-chlorobenzoate (B1228886) (3-CBA) and 4-chlorobenzoate (B1228818) (4-CBA) by converting them to 3-chlorocatechol (B1204754) and 4-chlorocatechol, respectively, which are then funneled into a modified ortho-pathway. nih.gov In some cases, degradation can also be initiated by hydrolytic dehalogenases that remove the chlorine atom as the first step. arizona.eduresearchgate.net

Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination, where the chlorinated benzoate serves as an electron acceptor. arizona.edu Halorespiring bacteria, such as Desulfomonile tiedjei, can catalyze the removal of chlorine atoms from the aromatic ring. For example, D. tiedjei reductively dechlorinates 3-chlorobenzoate to benzoate, which is then mineralized by other microorganisms in the anaerobic food web. arizona.edu

The presence of other organic compounds can influence the degradation process. Some bacteria can cometabolize chlorinated benzoates while growing on more easily degradable substrates like benzoate. arizona.edudntb.gov.ua However, the presence of certain isomers can also be inhibitory; for example, 2,3-dichlorobenzoic acid was found to inhibit the degradation of 2-chlorobenzoic acid by Burkholderia cepacia strain JHR22. oup.com Plant-bacteria associations have also been shown to be effective in degrading mixtures of chlorinated benzoic acids in soil. oup.comoup.com

Table 1: Examples of Microbial Degradation of Chlorinated Benzoic Acids

Bacterial Strain/AssociationCompound(s) DegradedKey FindingsReference
Pseudomonas aeruginosa 3mT3-Chlorobenzoate (3-CBA), 4-Chlorobenzoate (4-CBA)Degrades high concentrations via a modified ortho-pathway involving chlorocatechol intermediates. nih.gov
Desulfomonile tiedjei3-Chlorobenzoate (3-CBA)Catalyzes anaerobic reductive dechlorination to benzoate. arizona.edu
Alcaligenes sp. strain BR603-Chlorobenzoate (3-CBA), 3,4-DichlorobenzoateKnown degrader of chlorinated benzoates. oup.com
Dahurian wild rye with Pseudomonas aeruginosa R75 & Pseudomonas savastanoi CB353-Chlorobenzoate (3-CBA)Reduced soil 3CBA levels by 74%. oup.com
Pseudomonas sp. strain B13ChlorocatecholsAssimilates chlorocatechols, enabling complete degradation of 3-chlorobenzoate in mixed cultures. oup.com

The biotransformation of chlorinated aromatic compounds like this compound is driven by specific enzymes. The initial hydrolysis of the ester linkage is typically catalyzed by esterase enzymes. Following this, the key enzymatic reactions involve dehalogenation and ring cleavage.

Dioxygenases: These are often the first enzymes to act on the aromatic ring in aerobic pathways. They incorporate both atoms of molecular oxygen to form a cis-dihydrodiol, which is then rearomatized to a chlorocatechol. For example, catechol 1,2-dioxygenase is a key enzyme that catalyzes the ortho-cleavage of catechol and its chlorinated derivatives. nih.gov

Dehalogenases: These enzymes catalyze the removal of chlorine atoms from the aromatic ring. This can occur aerobically or anaerobically. In aerobic pathways, hydrolytic dehalogenases can replace a chlorine atom with a hydroxyl group. In anaerobic respiration, reductive dehalogenases remove chlorine, using the chlorinated compound as an electron acceptor. arizona.edu

Monooxygenases: These enzymes can also play a role by hydroxylating the ring, which can facilitate subsequent dehalogenation or ring cleavage.

The stability and efficiency of these enzymes are crucial for bioremediation. Research has shown that immobilizing enzymes, such as catechol 1,2-dioxygenase, on supports like fulvic acid-activated montmorillonite (B579905) can significantly increase their stability against changes in temperature, pH, and ionic strength, enhancing their effectiveness in treating hazardous organic compounds. nih.gov

Photodegradation and Hydrolysis in Aqueous and Atmospheric Environments

Beyond biological breakdown, this compound is subject to abiotic degradation processes, primarily photodegradation and hydrolysis, which are significant in aqueous and atmospheric environments.

Photodegradation involves the breakdown of a chemical by light energy, particularly UV radiation from the sun. For aromatic compounds, this often involves the generation of highly reactive species like hydroxyl radicals that attack the molecule. The kinetics of photocatalytic degradation of similar compounds, such as para-chlorobenzoate (4-CBA), have been shown to follow the Langmuir-Hinshelwood model. nih.gov This model describes how the rate of degradation depends on the concentration of the compound and the intensity of the light. nih.gov

The rate of photolytic decomposition is influenced by several factors:

Light Intensity: Higher light intensity generally leads to a faster degradation rate. nih.gov

Presence of Photosensitizers: Natural substances in water (like humic acids) can absorb light and produce reactive oxygen species, accelerating the degradation of pollutants.

Catalysts: The presence of photocatalysts like titanium dioxide (TiO₂) or molybdenum trioxide (MoO₃) can dramatically increase the rate of decomposition. rsc.org For example, a MoO₃–g-C₃N₄ composite photocatalyst showed a kinetic constant for the degradation of methyl orange that was 10.4 times higher than that of the base material. rsc.org

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, the primary site of hydrolysis is the ester linkage, which splits the molecule into 4-chloro-3-methylbenzoic acid and methanol. The rate of this reaction is highly dependent on the pH of the solution.

Acidic Conditions (low pH): Ester hydrolysis can be catalyzed by acid (H⁺). researchgate.net However, the reaction is generally slower under acidic conditions compared to basic conditions.

Neutral Conditions (pH ≈ 7): Hydrolysis still occurs at neutral pH, often referred to as a water-catalyzed reaction, but the rate is typically at its minimum. iitd.ac.in

Basic/Alkaline Conditions (high pH): Hydrolysis is significantly accelerated in the presence of hydroxide (B78521) ions (OH⁻), a process known as saponification. researchgate.net The rate of base-catalyzed hydrolysis is generally much faster than under neutral or acidic conditions.

Table 2: General Hydrolytic Stability of Benzoate Esters

pH ConditionCatalystRelative Rate of HydrolysisPrimary Products
Acidic (pH < 7)H+ModerateCarboxylic Acid + Alcohol
Neutral (pH ≈ 7)H₂OSlowCarboxylic Acid + Alcohol
Basic (pH > 7)OH-FastCarboxylate Salt + Alcohol

Future Perspectives and Emerging Research Directions for Methyl 4 Chloro 3 Methylbenzoate Studies

The landscape of chemical research is undergoing a significant transformation, driven by technological advancements and a growing emphasis on sustainability and efficiency. For a specific compound like Methyl 4-chloro-3-methylbenzoate, these evolving paradigms open up new avenues for investigation, from its synthesis to its potential applications. The future of research concerning this compound is poised to be highly interdisciplinary, leveraging cutting-edge technologies to unlock new possibilities.

Q & A

Q. What are the standard synthetic routes for Methyl 4-chloro-3-methylbenzoate, and how can reaction conditions be optimized?

Answer: A common method involves esterification of 4-chloro-3-methylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Optimization includes:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Using anhydrous conditions to prevent hydrolysis of the ester product.
  • Catalyst efficiency : Testing alternatives like p-toluenesulfonic acid for improved yield .
    For chlorination steps (e.g., introducing the chloro substituent), FeCl₃-catalyzed reactions under controlled pressure and inert atmospheres are typical, as seen in analogous syntheses of chlorinated benzoates .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

  • GC-MS : For purity assessment (>98% by GC) and identification of volatile byproducts .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl and chloro groups at positions 3 and 4, respectively).
  • X-ray crystallography : Using SHELX software for resolving crystal structures, particularly to analyze steric effects from the methyl group .

Q. How should researchers handle and store this compound safely?

Answer:

  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of vapors .
  • Storage : Keep in sealed containers under dry, inert atmospheres (e.g., nitrogen) at room temperature. Monitor for moisture ingress to prevent ester hydrolysis .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

Answer: Discrepancies in solubility (e.g., in DMSO vs. methanol) may arise from impurities or crystallinity variations. Strategies include:

  • Purification : Recrystallization from ethanol/water mixtures.
  • DSC analysis : To detect polymorphic forms affecting solubility.
  • Computational modeling : Using tools like COSMO-RS to predict solvent interactions based on molecular charge distribution .

Q. What methodologies are suitable for studying its reactivity as a pharmaceutical intermediate?

Answer:

  • Hydrolysis kinetics : Monitor ester cleavage under physiological pH (7.4) using HPLC to assess stability for drug delivery applications.
  • Derivatization : Nitration or sulfonation reactions to explore bioactivity modifications. For example, nitration at the 5-position can be achieved using HNO₃/H₂SO₄, followed by GC-MS analysis .
  • In silico docking : Screen derivatives against target proteins (e.g., kinases) using PubChem’s structure data for lead optimization .

Q. How can crystallographic disorders in this compound crystals be addressed during refinement?

Answer:

  • Data collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve overlapping electron densities.
  • SHELXL refinement : Apply TWIN and BASF commands for twinned crystals. For disorder, split models into partial occupancies and restrain thermal parameters .

Q. What green chemistry approaches can replace traditional catalysts in its synthesis?

Answer:

  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) for solvent-free esterification at 50°C.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yield .
  • Ionic liquid solvents : Replace H₂SO₄ with recyclable acidic ionic liquids (e.g., [BMIM][HSO₄]) to minimize waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-chloro-3-methylbenzoate
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Methyl 4-chloro-3-methylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.